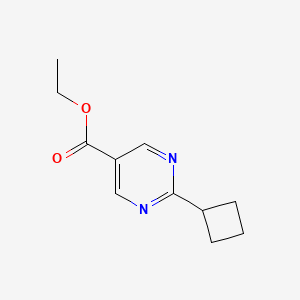
4-(Ethylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of an ethylsulfonyl group at position 4 and a nitrophenyl group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole typically involves the reaction of 3-(3-nitrophenyl)-1H-pyrazole with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Ethylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Ethylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-(Ethylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or proteins. The ethylsulfonyl and nitrophenyl groups can enhance its binding affinity and specificity towards these targets, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Methylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
4-(Ethylsulfonyl)-3-(4-nitrophenyl)-1H-pyrazole: Similar structure but with the nitro group at the 4-position of the phenyl ring.
3-(3-Nitrophenyl)-1H-pyrazole: Lacks the ethylsulfonyl group.
Uniqueness
4-(Ethylsulfonyl)-3-(3-nitrophenyl)-1H-pyrazole is unique due to the presence of both the ethylsulfonyl and nitrophenyl groups, which can impart specific chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and binding interactions, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H11N3O4S |
|---|---|
Molekulargewicht |
281.29 g/mol |
IUPAC-Name |
4-ethylsulfonyl-5-(3-nitrophenyl)-1H-pyrazole |
InChI |
InChI=1S/C11H11N3O4S/c1-2-19(17,18)10-7-12-13-11(10)8-4-3-5-9(6-8)14(15)16/h3-7H,2H2,1H3,(H,12,13) |
InChI-Schlüssel |
USPJDUBKBTUFQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=C(NN=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















